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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodoaniline

Cat. No.: B1303795 Get Quote

An In-Depth Technical Guide to A-443654 (Rizavasertib), a Potent Pan-Akt Inhibitor

A Note on CAS Number: The CAS number provided in the topic (216393-67-8) corresponds to

the chemical intermediate 4-Chloro-2-fluoro-6-iodoaniline. However, the request for an in-

depth technical guide for drug development professionals strongly suggests an interest in a

biologically active molecule. The search results consistently linked the broader topic of a potent

kinase inhibitor for research and development to A-443654 (Rizavasertib), which has the CAS

number 552325-16-3. This guide will focus on A-443654, as it aligns with the detailed

requirements of the request.

Introduction
A-443654, also known as Rizavasertib, is a highly potent and selective, ATP-competitive pan-

Akt inhibitor.[1][2] It demonstrates equipotent inhibition against the three isoforms of the

serine/threonine kinase Akt: Akt1, Akt2, and Akt3.[3][4] The Akt signaling pathway is a critical

regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and

angiogenesis.[5] Dysregulation of this pathway is a frequent event in a wide range of human

cancers, making Akt an attractive therapeutic target. A-443654 has emerged as a valuable tool

for interrogating the biological functions of Akt and as a potential therapeutic agent in oncology.

This guide provides a comprehensive overview of the chemical properties, mechanism of

action, experimental applications, and commercial availability of A-443654 for researchers and

drug development professionals.
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Core Properties of A-443654
A summary of the key chemical and physical properties of A-443654 is presented below.

Property Value Source

CAS Number 552325-16-3 [1]

Molecular Formula C₂₄H₂₃N₅O [5]

Molecular Weight 397.47 g/mol [1]

Appearance Crystalline solid [6]

Ki 160 pM (for all three isoforms) [3][5]

Solubility
DMSO: ≥15 mg/mL, Ethanol:

≥10 mg/mL, Water: Insoluble
[1][5]

In Vitro Potency (EC₅₀)
100 nM (MiaPaCa-2 cell

proliferation)
[7]

Mechanism of Action: Inhibition of the PI3K/Akt
Signaling Pathway
A-443654 exerts its biological effects by directly inhibiting the kinase activity of Akt. It binds to

the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream

substrates.[1][7] The canonical PI3K/Akt signaling pathway is initiated by the activation of

receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the

activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol

(4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3

acts as a second messenger, recruiting Akt and its upstream kinase, phosphoinositide-

dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the

phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473

(Ser473) by the mTORC2 complex.[8]

Once activated, Akt phosphorylates a multitude of downstream targets to regulate various

cellular functions. Key substrates include:
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Glycogen synthase kinase 3 (GSK-3): Phosphorylation by Akt inhibits GSK-3, which is

involved in metabolism and cell proliferation. A-443654 treatment leads to a dose-dependent

decrease in phosphorylated GSK3.[2][3]

Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO proteins leads to

their cytoplasmic sequestration and inactivation, thereby inhibiting the transcription of genes

involved in apoptosis and cell cycle arrest.

Tuberous sclerosis complex 2 (TSC2): Phosphorylation of TSC2 by Akt relieves its inhibitory

effect on mTORC1, a master regulator of cell growth and protein synthesis.

Bcl-2 antagonist of cell death (BAD): Phosphorylation by Akt promotes cell survival by

inhibiting the pro-apoptotic function of BAD.

Paradoxically, treatment with A-443654 can lead to a rapid feedback-mediated

hyperphosphorylation of Akt at both Thr308 and Ser473.[5][9] This phenomenon is thought to

be a consequence of the inhibitor locking Akt in a conformation that is more accessible to its

upstream kinases.[9] This is an important consideration for interpreting experimental results.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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